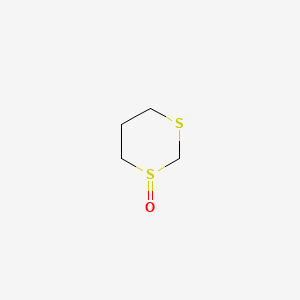

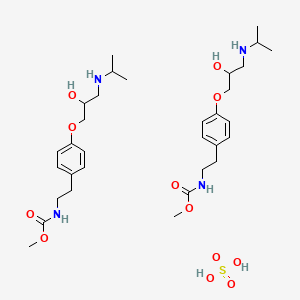

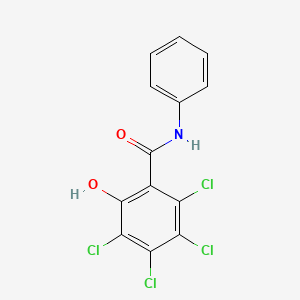

![molecular formula C8H8BrN3 B1203761 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 41945-37-3](/img/structure/B1203761.png)

3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine derivatives involves a series of chemical reactions starting from basic pyrazole compounds. For example, Martins et al. (2009) explored the highly regioselective synthesis and bromination of 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines, showcasing the methodological advancements in obtaining bromo derivatives of pyrazolo[1,5-a]pyrimidine (Martins et al., 2009).

Molecular Structure Analysis

The molecular structure of 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine and its derivatives has been elucidated through various analytical techniques. Portilla et al. (2006) discussed the hydrogen-bonded structures observed in related pyrazolo[1,5-a]pyrimidine compounds, shedding light on the intricate molecular interactions and conformations (Portilla et al., 2006).

Chemical Reactions and Properties

3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine participates in various chemical reactions, leveraging its bromo and methyl groups for further functionalization. For instance, Catalano et al. (2015) discovered a phenoxide leaving group SNAr strategy for the facile preparation of 7-amino-3-aryl pyrazolo[1,5-a]pyrimidines from a 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediate, highlighting the compound's versatility in synthetic chemistry (Catalano et al., 2015).

Applications De Recherche Scientifique

Synthesis of Polyheterocyclic Compounds

3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, a related compound, has been used as a precursor for constructing new polyheterocyclic systems, leading to derivatives like pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine. These synthesized compounds have shown potential antibacterial properties, indicating their utility in developing new antimicrobial agents (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Facile Preparation for Functionalization

A specific intermediate, 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine, has facilitated the direct functionalization of pyrazolo[1,5-a]pyrimidine scaffolds, offering an improved method over previous techniques for incorporating diverse substituents. This advancement aids in the exploration of the chemical space around pyrazolo[1,5-a]pyrimidine cores, which is valuable for medicinal chemistry efforts (Catalano et al., 2015).

Analgesic and Anti-inflammatory Properties

The incorporation of a phenylsulfonyl moiety into pyrazolo[1,5-a]pyrimidine structures has led to compounds with notable analgesic and anti-inflammatory activities. This indicates the potential therapeutic applications of these derivatives in pain and inflammation management (Shaaban et al., 2008).

Structural Characterization

The synthesis of pyrazol-1′-ylpyrazolo[1,5-a]pyrimidines and their structural characterization through multinuclear NMR spectroscopy have contributed to a deeper understanding of the molecular architecture of these compounds. Such insights are crucial for the rational design of molecules with desired biological activities (Aggarwal et al., 2009).

Antiproliferative Agents

Derivatives of pyrazolo[1,5-a]pyrimidine have been synthesized and evaluated for their antitumor activity against liver carcinoma cancer cell lines. Certain compounds exhibited promising activity, highlighting the potential of these molecules as antiproliferative agents in cancer therapy (Gomha, Zaki, & Abdelhamid, 2015).

Safety And Hazards

Propriétés

IUPAC Name |

3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-5-3-6(2)12-8(11-5)7(9)4-10-12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPBXHOKESCXBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C(C=NN12)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30194704 | |

| Record name | 3-Bromo-5,7-dimethylpyrazolo(1,5-a)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |

CAS RN |

41945-37-3 | |

| Record name | 3-Bromo-5,7-dimethylpyrazolo(1,5-a)pyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041945373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-5,7-dimethylpyrazolo(1,5-a)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.